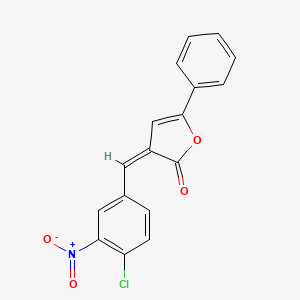![molecular formula C17H16ClF3N4O B5107589 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide](/img/structure/B5107589.png)
2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a crucial enzyme involved in various cellular processes.
Wirkmechanismus
The mechanism of action of 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide involves the inhibition of BTK, which is a crucial enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the activation of various downstream signaling pathways that are essential for the survival and proliferation of B-cells. Inhibition of BTK by 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide leads to the suppression of these pathways, resulting in the induction of apoptosis in B-cells.
Biochemical and physiological effects:
2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in B-cells, which makes it a potential candidate for the treatment of B-cell malignancies. It has also been found to inhibit the activation of various downstream signaling pathways that are essential for the survival and proliferation of B-cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in various cellular processes. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide. One potential direction is the development of more potent and selective inhibitors of BTK. Another direction is the investigation of the potential applications of this compound in other fields such as autoimmune diseases, where BTK plays a crucial role. Additionally, the use of 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide in combination with other drugs for the treatment of B-cell malignancies is also an area of interest for future research.
Conclusion:
In conclusion, 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a selective inhibitor of BTK, which plays a crucial role in various cellular processes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications in various fields.
Synthesemethoden
The synthesis of 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide involves several steps. The first step involves the reaction of 2-chloronicotinic acid with piperidine to form 2-chloro-3-piperidinonicotinic acid. This intermediate is then reacted with 5-(trifluoromethyl)-2-pyridinecarboxylic acid to form the desired compound. The final compound is obtained after purification using various techniques such as column chromatography, recrystallization, and others.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. This makes it a potential candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and others.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O/c18-14-8-11(5-6-22-14)16(26)24-13-2-1-7-25(10-13)15-4-3-12(9-23-15)17(19,20)21/h3-6,8-9,13H,1-2,7,10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVVODPAHHJLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107518.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5107547.png)

![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinyl}methanol](/img/structure/B5107553.png)

![2-(4-methoxyphenyl)-4-[(4-methyl-1-piperazinyl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5107576.png)
![2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5107583.png)

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5107599.png)
![N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5107604.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107605.png)
![4-{2-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5107609.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5107616.png)